Methyl 5-aminosalicylate hydrochloride is a chemical compound derived from 5-aminosalicylic acid, which is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is classified as an aminosalicylate and is known for its anti-inflammatory properties. It functions by inhibiting the production of inflammatory mediators in the gastrointestinal tract, thereby alleviating symptoms associated with these conditions.
The primary source of methyl 5-aminosalicylate hydrochloride is through the synthesis of 5-aminosalicylic acid, which can be derived from salicylic acid using various chemical processes. The synthesis often involves the use of auxiliary chemicals such as sulfanilic acid or through diazonium coupling reactions, which facilitate the formation of the desired compound.
Methyl 5-aminosalicylate hydrochloride falls under the category of pharmaceutical compounds, specifically within the subclass of anti-inflammatory agents. It is also categorized as a derivative of salicylic acid, which is a common structure in many anti-inflammatory medications.
Several methods exist for synthesizing methyl 5-aminosalicylate hydrochloride. One notable method involves the carboxylation of sodium p-aminophenolate using carbon dioxide in an ionic liquid medium, followed by acidification to yield 5-aminosalicylic acid. This process can be summarized as follows:
Another method involves direct amination of salicylic acid using diazonium salts derived from sulfanilic acid, which can also yield high-purity products suitable for pharmaceutical applications .
The technical details of these processes often require specialized equipment for high-pressure reactions and precise control over reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents has been shown to enhance reaction efficiency by providing a favorable microenvironment for carboxylation reactions.
Methyl 5-aminosalicylate hydrochloride has a molecular formula of CHClNO, with a molecular weight of approximately 202.72 g/mol. The compound features a methyl ester group (-OCH) attached to the phenolic hydroxyl group of the salicylic acid structure, along with an amino group (-NH) at the para position relative to the hydroxyl group.
The structural elucidation can be supported by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, typical NMR signals may indicate the presence of methyl groups and aromatic protons, while IR spectra would show characteristic peaks for hydroxyl and amine functionalities.
Methyl 5-aminosalicylate hydrochloride can participate in various chemical reactions typical for amines and esters. These include:
The reactivity of methyl 5-aminosalicylate hydrochloride can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents.
The mechanism by which methyl 5-aminosalicylate hydrochloride exerts its therapeutic effects primarily involves inhibition of inflammatory pathways in the gastrointestinal tract. It competes with inflammatory mediators for binding sites on target cells, thereby reducing inflammation.
Research indicates that this compound may modulate various signaling pathways involved in inflammation, including downregulation of pro-inflammatory cytokines and inhibition of leukocyte migration to inflamed tissues . Additionally, studies have shown that it interacts with specific receptors involved in immune response modulation.
Methyl 5-aminosalicylate hydrochloride typically appears as a white crystalline powder with a melting point range that can vary depending on purity but is generally around 185 °C to 220 °C.
The compound is soluble in water due to its ionic nature when in hydrochloride form but may exhibit different solubility characteristics when neutralized. Its stability can be affected by light and moisture; therefore, it should be stored in a cool, dry place away from direct sunlight.
Methyl 5-aminosalicylate hydrochloride has significant applications in scientific research and pharmaceuticals:
Conventional synthesis of methyl 5-aminosalicylate relies on Fischer esterification of 5-aminosalicylic acid (5-ASA) under acidic conditions. The most documented approach involves refluxing 5-ASA in methanol with concentrated sulfuric acid as a catalyst, typically achieving moderate yields (60-65%). Key process parameters include reflux duration (8-12 hours), acid catalyst concentration (10-15% v/v), and strict temperature control to prevent decarboxylation or demethylation side reactions. Post-reaction workup requires neutralization with dilute sodium hydroxide to pH 7.0, followed by liquid-liquid extraction with dichloromethane (DCM) and drying over anhydrous sodium sulfate. A representative procedure using 5-methylsalicylic acid (10 g starting material) yielded 9.78 g (62%) of methyl 5-aminosalicylate as an off-white solid after vacuum solvent removal [1]. The structural confirmation includes characteristic NMR signals: δ 3.85 ppm (s, 3H, -OCH₃), 4.78 ppm (br s, 2H, -NH₂), and 9.74 ppm (s, 1H, phenolic -OH) in DMSO-d₆ [1].
Critical process limitations include competitive side reactions such as N-methylation of the amine group under strongly acidic conditions and solubility challenges during neutralization. Yield optimization strategies focus on:
Table 1: Optimization Parameters for Traditional Esterification
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Methanol volume | 60 ml/g substrate | 80 ml/g substrate | +12% |
H₂SO₄ concentration | 10% v/v | 12.5% v/v | +8% |
Reflux time | 8 hours | 10-12 hours | +5-7% |
Extraction cycles | 1× DCM | 3× DCM | +18% |
Neutralization pH | 6.5-7.0 | 7.0-7.2 | +5% |
Ionic liquids (ILs) provide a sustainable alternative to conventional solvents in synthesizing 5-ASA precursors, particularly through CO₂ fixation reactions. The patented methodology employs 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as both solvent and catalyst for the carboxylation of p-aminophenol under supercritical CO₂ conditions (80-100°C, 20-30 bar CO₂ pressure). This system achieves near-quantitative conversion (98.9%) to 5-aminosalicylic acid through electrophilic aromatic substitution mediated by in situ formed carbamic acid intermediates. The ionic liquid facilitates reaction acceleration via stabilization of the carboxylation transition state while enabling catalyst recycling (>10 cycles with <5% efficiency loss) [9].
The reaction mechanism involves:
Key advantages over traditional Kolbe-Schmitt carboxylation include:
Process intensification employs microwave irradiation (300W, 80°C) to reduce reaction time from 24 hours to 45 minutes while maintaining 95% yield. Downstream processing utilizes aqueous phase separation for product isolation, with the ionic liquid phase recycled after vacuum dehydration [9].
Catalytic hydrogenation represents the most efficient pathway for converting nitro or azo precursors to methyl 5-aminosalicylate derivatives. Industrial-scale synthesis employs Pd/C (5-10% loading) under hydrogen pressure (50-80 psi) in methanol/water solvent systems, achieving 93-99% conversion rates when applied to methyl 5-nitrosalicylate intermediates [6]. Critical parameters influencing chemoselectivity and catalyst longevity include:
Alternative reduction systems demonstrate viability for specialty applications:
The hydrogenation mechanism on Pd surfaces involves H₂ dissociation followed by stepwise nitro group reduction:
Table 2: Hydrogenation Conditions and Performance Metrics
Catalyst System | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
10% Pd/C (batch) | 50 | 60 | 3 | 99.3 | 99.5 |
5% Pt/Al₂O₃ (flow) | 150 | 80 | 0.25 | 99.8 | 98.2 |
Pd(OH)₂/C (transfer) | N/A | 70 | 2 | 97.5 | 99.8 |
Electrocatalytic (Pt) | N/A | 25 | 1.5 | 98.7 | 99.0 |
Operational challenges include catalyst poisoning by sulfur impurities and exothermic reaction management. Mitigation strategies implement real-time reaction calorimetry and substrate pre-purification through activated carbon treatment [6].
Industrial production requires multistage purification to achieve pharmaceutical-grade methyl 5-aminosalicylate hydrochloride. The standard protocol involves:
Yield optimization leverages process analytical technology (PAT) for real-time monitoring of crystallization kinetics. Key parameters influencing final purity and yield include:
Large-scale operations (1kg+ batches) demonstrate 93% isolated yield with 99.95% HPLC purity when implementing crystallization seeding at 45°C and countercurrent washing with ice-cold ethanol. Solvent recovery systems achieve >90% methanol and DCM regeneration through distillation with vapor recompression, significantly reducing production costs. Catalyst recycling protocols enable 7-10 reuse cycles of Pd/C catalysts with <15% activity loss through chelating agent washes (EDTA solution) to remove metal impurities [6].
Table 3: Purification Methods and Their Impact on Product Quality
Purification Step | Critical Parameters | Purity Increase | Yield Retention | Cost Impact |
---|---|---|---|---|
Acid-base recrystallization | pH 3.8, cooling rate 0.5°C/min | 92% → 97% | 85% | Moderate |
Sodium hydrosulfite treatment | 0.5% w/v, 50°C, 30 min | 97% → 98.5% | 98% | Low |
Activated carbon decolorization | 3% w/w, 45°C, 20 min | 98.5% → 99.3% | 97% | Moderate |
Seeded crystallization | 0.1% seed load, 45°C initiation | 99.3% → 99.95% | 93% | High |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0